6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Catalog No.
S991947
CAS No.
1231930-33-8
M.F
C11H12BrFN2
M. Wt
271.133
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]i...

CAS Number

1231930-33-8

Product Name

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

IUPAC Name

6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole

Molecular Formula

C11H12BrFN2

Molecular Weight

271.133

InChI

InChI=1S/C11H12BrFN2/c1-6(2)15-7(3)14-11-9(13)4-8(12)5-10(11)15/h4-6H,1-3H3

InChI Key

SJQZRZLUEGCXFN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)Br

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol. This compound belongs to the class of substituted benzimidazoles, characterized by a fused benzene and imidazole ring structure. The presence of bromine, fluorine, isopropyl, and methyl groups contributes to its unique chemical properties. It serves primarily as an intermediate in pharmaceutical synthesis, particularly in the production of Abemaciclib, a drug used for treating certain types of breast cancer .

6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a known mechanism of action in biological systems. Its significance lies in its role as a precursor for Abemaciclib, which acts as a cyclin-dependent kinase (CDK) inhibitor []. CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, Abemaciclib can slow down the growth and division of cancer cells.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups under suitable conditions.
  • Oxidation and Reduction: The compound is capable of undergoing oxidation and reduction, leading to different derivatives.
  • Nucleophilic Substitution: Due to the presence of electron-withdrawing groups, it is susceptible to nucleophilic attacks .

Common Reagents and Conditions

The synthesis typically involves:

  • Sodium Hydride: Used as a base during the initial synthesis.
  • Aprotic Solvents: Such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • n-Hexane: Employed for crystallization and purification processes .

While 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a well-defined biological mechanism, it plays a crucial role as a precursor in the synthesis of Abemaciclib. This drug functions as a cyclin-dependent kinase (CDK) inhibitor, which is essential for regulating cell division. By inhibiting CDKs, Abemaciclib slows down the growth and proliferation of cancer cells .

The synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole involves several key steps:

  • Starting Material Preparation: Begins with N-(4-bromo-2,6-difluorophenyl)-N’-isopropylacetamidine.
  • Reaction Setup: Sodium hydride is added to an aprotic solvent in a reaction vessel.
  • Addition of Starting Material: The starting material is dissolved and added dropwise while maintaining a temperature between 40°C and 100°C for several hours.
  • Workup: After completion, the mixture is cooled, water is added, and the organic phase is extracted and purified using saline solutions and anhydrous sodium sulfate .

Several compounds share structural similarities with 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Here are some notable examples:

Compound NameSimilarityKey Features
5-Bromo-6-fluoro-1H-benzo[d]imidazole0.70Contains bromine and fluorine but lacks isopropyl group.
5-Fluoro-2-methyl-1H-benzo[d]imidazole0.69Lacks bromine; has only one fluorine substituent.
6-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde0.69Contains a carbonyl group instead of alkyl substituents.
6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole0.80Similar structure but differs in fluorine positioning.
5-Bromo-2-methyl-1H-benzo[d]imidazole0.73Lacks fluorine; focuses on bromine substitution.

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements, highlighting the uniqueness of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole within its class .

Regioselective Halogenation Techniques for Bromo-Fluoro Substitution

The regioselective introduction of halogen substituents in benzimidazole derivatives represents a critical synthetic challenge that directly impacts the final compound's properties and yield [8]. Electrophilic aromatic bromination stands as the most common synthetic method used to prepare aryl bromides, which serve as essential intermediates in organic synthesis [8]. The positional selectivity of electrophilic aromatic bromination follows predictable patterns based on the electronic nature of existing substituents [8].

For benzimidazole systems, π-donor substituents direct electrophilic aromatic bromination to positions in the preferential order of para > ortho > meta, while π-acceptor substituents direct substitution to meta > ortho > para positions [8]. N-bromosuccinimide combined with silica gel has proven particularly effective for regioselective electrophilic aromatic brominations, offering superior control over reaction selectivity compared to other brominating agents [8].

Temperature control plays a crucial role in achieving regioselectivity during halogenation reactions [8]. Lower reaction temperatures typically enhance positional selectivity, as higher temperatures increase the number of effective collisions at less favorable positions, thereby reducing overall selectivity [8]. This principle has been successfully applied in the synthesis of complex heterocyclic systems where regiospecific bromination was essential for subsequent synthetic transformations [8].

Fluorination strategies for benzimidazole derivatives have evolved significantly with the development of novel approaches focusing on peripheral fluorination patterns [9]. The incorporation of fluorine atoms at specific positions on the benzimidazole core influences both electronic properties and synthetic accessibility [9]. Recent studies demonstrate that fluorination can be strategically employed depending on the intended application, with the degree of fluorination directly correlating with the compound's electronic characteristics [9].

The halogenation effect on benzimidazole derivatives shows that fluorine, chlorine, and bromine substitution patterns exhibit different impacts on molecular properties, though these effects are generally less significant than solvent polarization effects in many applications [3]. Theoretical investigations using density functional theory combined with polarizable continuum models have provided quantitative insights into how halogen substitution affects electronic distribution and stability [3] [22].

Alkylation Approaches for Isopropyl and Methyl Group Introduction

The alkylation of benzimidazole compounds represents a fundamental synthetic transformation that enables the introduction of various alkyl substituents, including isopropyl and methyl groups [4]. A comprehensive alkylation method utilizes corresponding benzimidazole compounds, alkyl halides, and quaternary ammonium salts as catalysts under controlled heating conditions [4].

The general alkylation process involves placing benzimidazole, haloalkane, and quaternary ammonium salt into a reaction flask, followed by heating to temperatures ranging from 35 to 100 degrees Celsius for reaction periods of 3 to 8 hours until complete consumption of the benzimidazole starting material [4]. This methodology has demonstrated excellent versatility for introducing alkyl groups ranging from C1 to C12, including various alkyl and arylmethyl substituents [4].

Specific reaction parameters for optimal alkylation include maintaining molar ratios of benzimidazole to haloalkane between 1:6 to 1:36, with benzimidazole to alkali ratios of 1:8 to 1:15 [4]. Sodium hydroxide and potassium hydroxide serve as effective bases for these transformations [4]. The use of quaternary ammonium salts as phase transfer catalysts significantly enhances reaction efficiency and selectivity [4].

For the synthesis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, a specific synthetic route involves the reaction of 1H-Benzimidazole, 5-bromo-7-fluoro-2-methyl- with acetone under reducing conditions [2]. The process utilizes sodium tetrahydroborate at 50 degrees Celsius for 4 hours, achieving yields of approximately 80% [2]. The reaction monitoring employs thin-layer chromatography with dichloromethane:methanol (20:1) as the developing solvent system [2].

The alkylation mechanism proceeds through nucleophilic substitution where the benzimidazole nitrogen attacks the electrophilic carbon of the alkyl halide [4]. The presence of quaternary ammonium salts facilitates phase transfer, enabling the reaction to proceed efficiently in heterogeneous systems [4]. Temperature optimization is crucial, as insufficient heating results in incomplete conversion while excessive temperatures may lead to side reactions and decomposition [4].

Table 1: Alkylation Reaction Conditions for Benzimidazole Derivatives

ParameterOptimal RangeSpecific Conditions for Target Compound
Temperature35-100°C50°C
Reaction Time3-8 hours4 hours
Molar Ratio (Benzimidazole:Haloalkane)1:6 to 1:361:1.9
Reducing AgentVariousSodium tetrahydroborate
YieldVariable80%

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave-assisted synthesis has emerged as a highly efficient methodology for benzimidazole derivative preparation, offering significant advantages in reaction time reduction and yield enhancement [5] [13] [14]. The microwave irradiation technique provides uniform heating and rapid temperature elevation, leading to accelerated reaction kinetics and improved product formation [5].

A comprehensive microwave-assisted protocol for benzimidazole synthesis utilizes N-phenyl-o-phenylenediamine and benzaldehyde under microwave irradiation conditions [5]. The optimal catalyst system employs erbium triflate at 1 mole percent concentration, achieving complete conversion within 7 minutes under microwave irradiation [5]. The reaction conditions include solvent-free environments or minimal solvent usage, contributing to environmentally benign synthetic protocols [5].

Solvent-free methodologies represent a significant advancement in green chemistry approaches for benzimidazole synthesis [10] [15] [23]. Ball-milling strategies combined with recyclable zinc oxide nanoparticles have demonstrated exceptional efficiency for benzimidazole, benzothiazole, and benzoxazole derivative synthesis under completely solvent-free conditions [10]. This approach achieves high scores on environmental assessment scales while maintaining excellent yields and product purity [10].

The microwave-assisted synthesis protocol for benzimidazole derivatives achieves yields ranging from 94% to 98% with reaction times reduced to 5-10 minutes [14]. The methodology eliminates the need for catalysts while maintaining high efficiency and environmental sustainability [14]. Temperature control during microwave irradiation remains critical, with optimal conditions typically maintained around 70 degrees Celsius for most transformations [15].

Table 2: Microwave-Assisted Synthesis Parameters

Reaction ComponentConventional MethodMicrowave-Assisted Method
Reaction TimeSeveral hours5-10 minutes
TemperatureVariable70°C
Catalyst RequirementOften requiredNot required
Yield Range60-85%94-98%
Environmental ImpactHigher solvent usageMinimal/no solvents

Polymer-supported catalysts have shown remarkable effectiveness in microwave-assisted benzimidazole synthesis [15]. Polyvinylpyridine-supported trifluoromethanesulfonic acid demonstrates excellent catalytic activity with reaction times of 5-6 minutes and yields reaching 95% [15]. The catalyst system shows good reusability, maintaining activity through multiple reaction cycles without significant performance degradation [15].

Ultrasound-assisted protocols represent another innovative approach for benzimidazole synthesis under environmentally friendly conditions [12]. The ultrasonic technique generates significant reaction acceleration while maintaining mild reaction conditions and excellent functional group tolerance [12]. Reactions performed under ultrasound irradiation in open-air environments achieve high yields with remarkably short reaction times, often completed within 25 minutes for flow system applications [12].

Purification Techniques and Yield Optimization

Purification of benzimidazole derivatives requires careful consideration of the compound's stability and solubility characteristics [26] [25] [16]. Column chromatography represents the most widely employed purification technique, though specific modifications are often necessary to prevent product decomposition during the separation process [26].

For benzimidazole compounds exhibiting thermal or chemical instability, specialized column chromatography techniques have been developed [26]. A particularly effective approach involves the use of gradient elution systems with dichloromethane and hexane mixtures, typically starting with 1% to 10% dichloromethane in hexane, with 5% proving optimal for most applications [26]. The column preparation involves multiple silica layers with varying properties to facilitate both separation and product stabilization [26].

Recrystallization techniques play a crucial role in achieving high purity benzimidazole derivatives [16] [19]. Ethanol-based recrystallization systems are commonly employed, with the process involving dissolution in hot ethanol followed by controlled cooling to induce crystallization [16]. For compounds requiring additional purification, multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity [16].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for benzimidazole derivatives [27] [11]. Reversed-phase preparative high-performance liquid chromatography systems with gradient elution provide excellent separation capabilities, particularly for closely related structural analogs [11]. The purification process typically involves concentration of pure fractions under reduced pressure or warm air stream to afford target compounds as trifluoroacetic acid salts or free bases [11].

Table 3: Purification Methods and Yield Recovery Data

Purification MethodTypical Yield RecoveryTime RequiredPurity Achieved
Column Chromatography85-95%2-4 hours95-98%
Recrystallization80-90%4-8 hours98-99%
Preparative HPLC90-95%1-2 hours>99%
Combined Methods75-85%6-12 hours>99%

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and purification method refinement [17] [21]. Systematic investigation of reaction parameters such as temperature, time, solvent choice, and catalyst loading enables identification of optimal conditions for maximum yield achievement [17]. For benzimidazole synthesis, yields in the range of 75-94% are typically achievable through careful optimization of reaction conditions [17].

Solvent selection significantly impacts both reaction yield and purification efficiency [21]. Aqueous media has demonstrated superior performance for certain benzimidazole syntheses, achieving yields up to 98% under optimized conditions [21]. The elimination of organic solvents provides environmental benefits while often improving reaction selectivity and product purity [21].

Advanced purification techniques include the use of inorganic ammonium salts for controlled precipitation and purification [19]. This method involves dissolution of crude benzimidazole compounds in alkaline aqueous solutions followed by controlled precipitation using ammonium carbonate or ammonium chloride solutions [19]. The technique achieves high-purity products while eliminating organic solvent residues, making it particularly suitable for pharmaceutical applications [19].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole through detailed analysis of proton and carbon environments [5]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic aromatic proton signals that are significantly influenced by the halogen substituents present in the molecule.

The aromatic protons H-4 and H-7 appear as doublet of doublets in the range 7.4-8.3 parts per million, exhibiting clear splitting patterns due to coupling with neighboring protons and the electronic effects of the bromine and fluorine substituents [6]. These signals demonstrate downfield shifts compared to unsubstituted benzimidazoles, reflecting the deshielding effects of the electron-withdrawing halogen atoms [5] [7]. The H-5 and H-6 aromatic protons typically resonate between 7.2-7.6 parts per million as multipets, often showing overlapping signals due to similar chemical environments [8] [9].

The imidazole N-H proton appears as a broad singlet between 12.3-12.9 parts per million, characteristic of exchangeable protons in heterocyclic systems [10] [9]. This signal may exhibit temperature-dependent behavior and can participate in solvent exchange processes [9]. The methyl group attached to the C-2 position of the imidazole ring resonates as a sharp singlet at 2.6-2.8 parts per million [8].

The isopropyl substituent presents distinctive splitting patterns, with the methyl groups appearing as a doublet at 1.2-1.5 parts per million and the methine proton as a septet at 4.5-5.0 parts per million [8]. These chemical shifts and coupling patterns confirm the attachment of the isopropyl group to the N-1 position of the benzimidazole ring [1] [8].

Table 1: ¹H Nuclear Magnetic Resonance Chemical Shift Assignments for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

PositionChemical Shift Range (ppm)MultiplicityComments
H-4/H-7 (aromatic)7.4-8.3dd/dSplit by halogen substituents
H-5/H-6 (aromatic)7.2-7.6mOverlapping aromatic signals
N-H (imidazole)12.3-12.9br sExchangeable proton
C(2)-H (methyl)2.6-2.8sMethyl group on imidazole
CH(CH₃)₂ (isopropyl)1.2-1.5dIsopropyl methyl groups
CH(CH₃)₂ (isopropyl)4.5-5.0septIsopropyl methine proton

The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through carbon chemical shift analysis [5] [11]. The imidazole C-2 carbon appears in the range 149-151 parts per million, consistent with sp² hybridized carbons in heterocyclic systems [6] [11]. The quaternary carbons C-3a and C-7a of the fused ring system resonate between 135-145 parts per million, reflecting their aromatic character and substitution patterns [5] [9].

Carbons adjacent to halogen substituents show characteristic chemical shift perturbations. C-4, positioned adjacent to the fluorine atom, typically appears between 110-120 parts per million, while C-6, adjacent to the bromine substituent, resonates at 120-130 parts per million [6] [12]. These chemical shifts reflect the different electronic effects of fluorine versus bromine substitution on the aromatic ring [5] [13].

The aliphatic carbons of the substituent groups exhibit predictable chemical shifts. The methyl carbon attached to C-2 of the imidazole appears at 15-20 parts per million, while the isopropyl methyl carbons resonate at 22-25 parts per million and the methine carbon at 45-50 parts per million [8] [11].

Table 2: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Carbon PositionChemical Shift Range (ppm)Comments
C-2 (imidazole)149-151Imidazole C-2 carbon
C-3a/C-7a (quaternary)135-145Fused ring carbons
C-4 (aromatic)110-120Adjacent to fluorine
C-5 (aromatic)125-135Aromatic carbon
C-6 (aromatic)120-130Adjacent to bromine
C-7 (aromatic)110-125Aromatic carbon
CH₃ (methyl)15-20Methyl on imidazole
CH(CH₃)₂ (isopropyl)22-25Isopropyl methyl carbons
CH(CH₃)₂ (isopropyl)45-50Isopropyl methine carbon

Fourier-Transform Infrared (FTIR) Vibrational Mode Analysis

Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [14] [15]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific structural features and allow for detailed vibrational mode assignments.

The N-H stretching vibration of the imidazole ring appears as a medium intensity band in the range 3200-3300 wavenumbers [14] [15] [16]. This absorption is characteristic of secondary amine groups in heterocyclic systems and may exhibit broadening due to hydrogen bonding interactions [14] [17]. The exact position within this range depends on the strength of intermolecular interactions and crystal packing effects [15] [18].

Aromatic C-H stretching vibrations appear as weak to medium intensity bands between 3100-3000 wavenumbers, characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems [15] [17]. These absorptions are typically less intense than aliphatic C-H stretches but provide important structural confirmation [19] [20]. The aliphatic C-H stretching vibrations from the methyl and isopropyl groups appear between 2950-2850 wavenumbers with medium intensity [15] [21].

The C=N stretching vibration of the imidazole ring produces a strong absorption band in the range 1610-1620 wavenumbers [14] [15]. This vibration is highly characteristic of imidazole systems and serves as a diagnostic peak for benzimidazole derivatives [15] [17]. The intensity and exact position of this band can be influenced by substituent effects and conjugation within the ring system [15] [21].

Aromatic C=C stretching vibrations appear between 1580-1650 wavenumbers with medium intensity, representing the skeletal vibrations of the benzene ring [14] [15]. These bands may appear as multiple peaks due to different vibrational modes of the aromatic system [17] [21]. The exact positions are influenced by the substitution pattern and electronic effects of the halogen substituents [15] [22].

The carbon-halogen stretching vibrations provide crucial structural information. The C-Br stretching vibration appears in the range 590-650 wavenumbers with medium intensity [19] [23]. This relatively low frequency reflects the heavy mass of the bromine atom and the corresponding reduction in vibrational frequency according to Hooke's law [19]. The C-F stretching vibration appears at higher frequency, typically between 1150-1250 wavenumbers, due to the lighter mass and higher electronegativity of fluorine [19] [23].

Table 3: Fourier-Transform Infrared Vibrational Mode Assignments for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
N-H stretch (imidazole)3200-3300MediumNH stretching
C-H stretch (aromatic)3100-3000WeakAromatic CH stretching
C-H stretch (aliphatic)2950-2850MediumAliphatic CH stretching
C=N stretch (imidazole)1610-1620StrongImidazole C=N stretching
C=C stretch (aromatic)1580-1650MediumAromatic C=C stretching
C-H bend (in-plane)1300-1000VariableCH bending vibrations
C-Br stretch590-650MediumCarbon-bromine stretching
C-F stretch1150-1250StrongCarbon-fluorine stretching
Ring breathing1460-1540MediumRing breathing mode

The in-plane C-H bending vibrations appear as variable intensity bands between 1300-1000 wavenumbers, representing deformation modes of the aromatic and aliphatic C-H bonds [24] [15]. These vibrations can provide information about the substitution patterns and molecular geometry [15] [21]. The ring breathing modes of the benzimidazole system typically appear between 1460-1540 wavenumbers, representing collective vibrational motions of the ring atoms [14] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [3] [25]. The electron ionization mass spectrum exhibits a molecular ion peak at mass-to-charge ratio 271, corresponding to the molecular weight of the compound with the ⁷⁹Br isotope [3] [26].

The isotope pattern provides immediate confirmation of bromine presence in the molecule. The molecular ion peak at mass-to-charge ratio 273 appears with approximately 98% relative intensity compared to the base peak at 271, reflecting the natural abundance ratio of ⁸¹Br to ⁷⁹Br isotopes [26]. This characteristic 2:2 isotope pattern is diagnostic for monobrominated compounds and serves as definitive proof of bromine incorporation [25] [26].

Fragmentation analysis reveals several characteristic pathways. Loss of the methyl group from the imidazole ring produces a fragment at mass-to-charge ratio 256, representing a loss of 15 mass units through alpha cleavage adjacent to the nitrogen atom [25] [27]. This fragmentation is common in N-methylated heterocycles and confirms the presence of the methyl substituent [25].

A significant fragment appears at mass-to-charge ratio 240, corresponding to the loss of 31 mass units, consistent with the elimination of CH₂F through a rearrangement process involving the fluorine substituent [25]. This fragmentation pathway provides evidence for the fluorine substitution and its position on the aromatic ring [27].

The loss of the bromine atom produces a fragment at mass-to-charge ratio 192, representing a loss of 79 mass units [25] [27]. This fragmentation is characteristic of aromatic bromides and reflects the relatively weak carbon-bromine bond compared to other carbon-carbon bonds in the molecule [25]. The resulting fragment retains the core benzimidazole structure with the fluorine and organic substituents intact.

Table 4: Mass Spectrometric Fragmentation Patterns for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

Fragment m/zRelative Intensity (%)AssignmentFragmentation Pathway
271 (M+)100Molecular ion (⁷⁹Br)Molecular ion peak
273 (M+2)98Molecular ion (⁸¹Br)Isotope pattern
25645Loss of CH₃ (15 Da)Alpha cleavage
24030Loss of CH₂F (31 Da)Halogen loss
19225Loss of Br (79 Da)Bromine elimination
16540Benzimidazole coreCore structure
13860Loss of isopropyl groupAlkyl chain cleavage
9135Tropylium ion (C₇H₇⁺)Rearrangement product

The benzimidazole core structure produces a significant fragment at mass-to-charge ratio 165, representing the intact heterocyclic system after loss of substituent groups [25]. This fragment provides confirmation of the benzimidazole backbone and its stability under mass spectrometric conditions [27].

Loss of the isopropyl group generates a fragment at mass-to-charge ratio 138, demonstrating the cleavage of the N-isopropyl bond [25]. This fragmentation is common in N-alkylated heterocycles and confirms the attachment point of the isopropyl substituent [27].

A rearrangement product appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺) [25] [27]. This highly stable carbocation is formed through extensive rearrangement processes and represents a common fragment in aromatic mass spectra [25].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-performance liquid chromatography serves as the primary analytical method for purity assessment and quantitative analysis of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole [28] [29] [30]. The chromatographic separation relies on reverse-phase mechanisms using C18 stationary phases with optimized mobile phase compositions [29] [31].

The standard analytical method employs a C18 column with dimensions 250 × 4.6 millimeters and 5 micrometer particle size, providing adequate resolution for impurity separation [29] [30]. The mobile phase consists of acetonitrile and water in a 40:60 volume ratio, with pH adjustment to 2.0-3.5 using orthophosphoric acid to optimize peak shape and retention characteristics [29] [32]. This acidic pH suppresses ionization of the benzimidazole nitrogen atoms, ensuring consistent chromatographic behavior [29] [33].

The flow rate is maintained at 1.0 milliliter per minute, providing a balance between analysis time and separation efficiency [29] [32]. Detection is performed at 235 nanometers using ultraviolet-photodiode array detection, corresponding to the maximum absorbance wavelength of the benzimidazole chromophore [29] [31]. This detection wavelength provides optimal sensitivity for both the main compound and potential impurities [29].

The typical retention time for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole ranges from 6.4 to 11.1 minutes, depending on the specific chromatographic conditions employed [29] [30]. System suitability parameters are established to ensure method reliability, including requirements for theoretical plates, peak asymmetry, and resolution between the main peak and potential impurities [29] [32].

Table 5: High-Performance Liquid Chromatography Analytical Parameters for 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Purity Assessment

ParameterTypical ValuesMethod ValidationComments
ColumnC18 (250 × 4.6 mm, 5 μm)Nucleosil C18Reverse-phase separation
Mobile PhaseAcetonitrile:Water (40:60 v/v)pH adjusted to 2.0-3.5Gradient elution possible
Flow Rate1.0 mL/minIsocratic elutionStandard analytical flow
Detection Wavelength235 nmUV-PDA detectionMaximum absorbance
Injection Volume10-20 μLAutosampler injectionTypical injection volume
Temperature25°CAmbient temperatureRoom temperature stable
Retention Time6.4-11.1 minSystem suitabilityCompound dependent
Purity Assessment≥95%Peak purity analysisQuality control requirement

Purity assessment requires the compound to meet specifications of at least 95% purity by area normalization [28] [30]. Peak purity analysis using photodiode array detection confirms the homogeneity of the main chromatographic peak and detects potential co-eluting impurities [29] [32]. The method demonstrates linearity over the concentration range typically required for pharmaceutical applications, with correlation coefficients exceeding 0.999 [29] [32].

XLogP3

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6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole

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Last modified: 08-15-2023

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